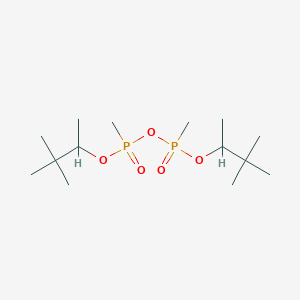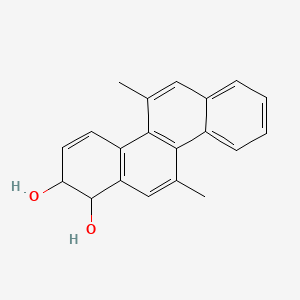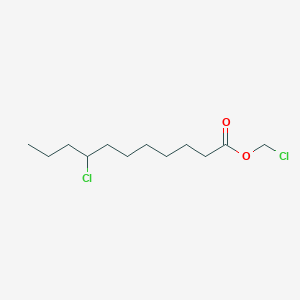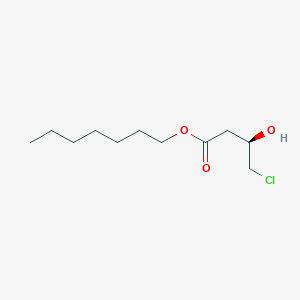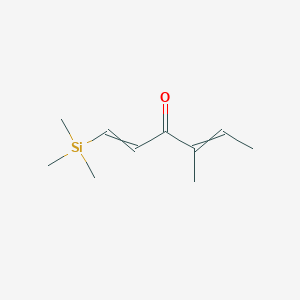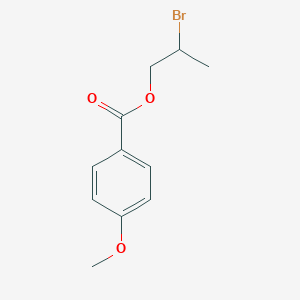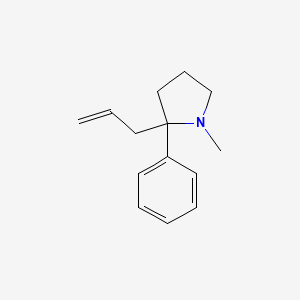![molecular formula C18H16ClNO2 B14419425 3-Chloro-4-[(4-methoxynaphthalen-1-yl)oxy]-5-methylaniline CAS No. 83054-65-3](/img/structure/B14419425.png)
3-Chloro-4-[(4-methoxynaphthalen-1-yl)oxy]-5-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-[(4-methoxynaphthalen-1-yl)oxy]-5-methylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a chloro group, a methoxy group, and a naphthyl group attached to an aniline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[(4-methoxynaphthalen-1-yl)oxy]-5-methylaniline typically involves the following steps:
Nitration: The starting material, 4-methoxynaphthalene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Chlorination: The amine group is chlorinated to introduce the chloro group.
Coupling Reaction: The chlorinated compound is then coupled with 5-methylaniline under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-Chloro-4-[(4-methoxynaphthalen-1-yl)oxy]-5-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and may be carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.
科学研究应用
3-Chloro-4-[(4-methoxynaphthalen-1-yl)oxy]-5-methylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-Chloro-4-[(4-methoxynaphthalen-1-yl)oxy]-5-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
3-Chloro-4-methoxyaniline: Similar structure but lacks the naphthyl group.
4-Methoxynaphthalen-1-amine: Similar structure but lacks the chloro and methyl groups.
5-Chloro-2-methoxyaniline: Similar structure but with different substitution patterns.
Uniqueness
3-Chloro-4-[(4-methoxynaphthalen-1-yl)oxy]-5-methylaniline is unique due to the specific combination of functional groups and the naphthyl moiety, which can impart distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are desired.
属性
CAS 编号 |
83054-65-3 |
|---|---|
分子式 |
C18H16ClNO2 |
分子量 |
313.8 g/mol |
IUPAC 名称 |
3-chloro-4-(4-methoxynaphthalen-1-yl)oxy-5-methylaniline |
InChI |
InChI=1S/C18H16ClNO2/c1-11-9-12(20)10-15(19)18(11)22-17-8-7-16(21-2)13-5-3-4-6-14(13)17/h3-10H,20H2,1-2H3 |
InChI 键 |
YGHDBRAACBZVGH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1OC2=CC=C(C3=CC=CC=C32)OC)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


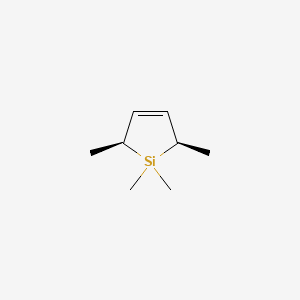

![5-acetamido-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulonosyl-(2->3)-beta-D-galactosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucosyl-(1->3)-[beta-D-glucosyl-(1->4)]-beta-D-galactose](/img/structure/B14419358.png)

![2,2,2-Trifluoro-N-[(trifluoroacetyl)oxy]ethanimidoyl chloride](/img/structure/B14419365.png)
